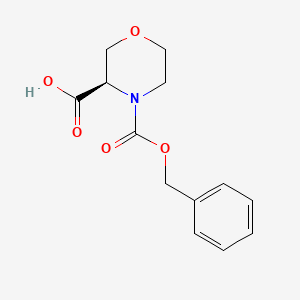

(R)-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWIPBQDWSTEDN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Morpholine Heterocycle: a Versatile Scaffold in Chemical Science

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of medicinal chemistry. atamankimya.comwikipedia.org Its structure imparts a unique combination of advantageous physicochemical and metabolic properties. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a point of basicity, allowing for tailored interactions with biological targets. atamankimya.comwikipedia.org

Due to these features, morpholine is often classified as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. This versatility has led to its incorporation into a multitude of approved drugs and experimental therapeutic agents. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles, making it a highly desirable component in drug design. Beyond pharmaceuticals, morpholine and its derivatives are used extensively in industrial applications, including as corrosion inhibitors, rubber additives, and solvents. atamankimya.comnih.gov

Morpholine Carboxylic Acid Derivatives: Emerging Chiral Building Blocks in Organic Synthesis

The strategic addition of a carboxylic acid group to the morpholine (B109124) scaffold gives rise to a class of compounds with immense synthetic potential: morpholine carboxylic acids. These molecules serve as bifunctional building blocks, combining the structural and biological advantages of the morpholine ring with the reactive versatility of a carboxylic acid. chemimpex.com This functional group acts as a convenient handle for forming amide bonds, esters, and other linkages, enabling chemists to readily incorporate the morpholine unit into more complex molecular architectures. chemimpex.com

When the morpholine ring is substituted to create a stereocenter, as in morpholine-3-carboxylic acid, it becomes a chiral building block. chemimpex.comsemanticscholar.org The use of such enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis, particularly in drug discovery. Since biological systems are inherently chiral, the specific three-dimensional arrangement of atoms in a drug molecule is often critical for its efficacy and safety. By using pre-synthesized chiral building blocks like chiral morpholine carboxylic acids, researchers can ensure the desired stereochemistry is precisely installed in the final product. chemimpex.com

Specific Focus on R 4 Cbz Morpholine 3 Carboxylic Acid: Contextual Overview in Asymmetric Synthesis

(R)-4-CBZ-Morpholine-3-Carboxylic Acid is a highly specialized and valuable building block designed for sophisticated asymmetric synthesis. Its structure is deliberately crafted to offer control and versatility in the construction of complex, enantiomerically pure molecules.

The compound's utility can be understood by examining its three key components:

The (R)-Morpholine-3-Carboxylic Acid Core: This provides the fundamental chiral framework. The (R)-configuration at the 3-position is fixed, allowing chemists to build molecular complexity around this defined stereocenter without the need for subsequent chiral separations or asymmetric reactions at this position.

The Carboxybenzyl (Cbz) Protecting Group: The nitrogen atom of the morpholine (B109124) ring is protected by a carboxybenzyl group (Cbz). The Cbz group is a classic and widely used protecting group in peptide synthesis and organic chemistry. organic-chemistry.orgtotal-synthesis.com It renders the morpholine nitrogen non-nucleophilic, preventing it from participating in unwanted side reactions during synthesis. missouri.edursc.org Crucially, the Cbz group is stable under a wide range of reaction conditions but can be cleanly removed when desired, typically through catalytic hydrogenolysis, to reveal the free amine for further functionalization. organic-chemistry.orgtotal-synthesis.com

The Carboxylic Acid Functionality: The acid group at the 3-position is the primary reactive site for chain extension. It can be readily activated to react with amines, forming peptide bonds, or with alcohols to form esters. missouri.edu This makes the compound particularly useful in the synthesis of peptidomimetics and other complex bioactive molecules where a constrained, chiral, non-proteinogenic amino acid analogue is required.

In essence, this compound serves as a pre-packaged, stereochemically defined component, enabling a streamlined and predictable approach to synthesizing target molecules with precise three-dimensional structures.

Chemical Properties of 4-CBZ-Morpholine-3-Carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 256446-67-0 guidechem.comcato-chem.com |

| Molecular Formula | C13H15NO5 guidechem.comcato-chem.com |

| Molecular Weight | 265.26 g/mol cato-chem.com |

| Appearance | White Solid guidechem.com |

| Boiling Point | 464.3°C at 760 mmHg guidechem.com |

| Density | 1.332 g/cm³ guidechem.com |

| Flash Point | 234.6°C guidechem.com |

| Storage | Sealed in dry, Room Temperature chemicalbook.com |

Historical Context and Evolution of Morpholine Chemistry Research

Stereoselective Approaches to 3-Substituted Morpholine-3-Carboxylic Acid Scaffolds

The controlled introduction of substituents at the 3-position of the morpholine ring with a defined stereochemistry is a key challenge in the synthesis of these compounds. Several strategies have been developed to address this, ranging from the use of naturally occurring chiral starting materials to the application of sophisticated asymmetric catalytic methods.

Chiral Pool Strategy in the Synthesis of Enantiopure Morpholine-3-Carboxylic Acids

The chiral pool provides a collection of readily available and inexpensive enantiopure starting materials, such as amino acids and carbohydrates, which can be elaborated into more complex chiral molecules. nih.govwikipedia.orgnih.gov This strategy is advantageous as the inherent chirality of the starting material can be transferred to the final product, often with high stereochemical fidelity. nih.gov

One notable example of the chiral pool strategy is the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives from immobilized amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH. nih.gov In this approach, the amino acid is anchored to a solid support, and subsequent N-alkylation and N-acylation/sulfonylation reactions are performed. The final morpholine ring is formed upon cleavage from the resin with a reagent cocktail containing triethylsilane, which facilitates the reductive cyclization. nih.gov This method allows for the stereoselective formation of the morpholine-3-carboxylic acid scaffold, where the stereochemistry at the 3-position is dictated by the starting amino acid. nih.gov

| Starting Material | Key Steps | Final Product Scaffold |

| Immobilized Fmoc-Ser(tBu)-OH | N-alkylation, N-sulfonylation, TFA/Triethylsilane cleavage | Morpholine-3-carboxylic acid |

| Immobilized Fmoc-Thr(tBu)-OH | N-alkylation, N-sulfonylation, TFA/Triethylsilane cleavage | 5-Methyl-morpholine-3-carboxylic acid |

This solid-phase approach offers the advantages of simplified purification and the potential for combinatorial synthesis of diverse morpholine derivatives. nih.gov

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis provides a powerful alternative to the chiral pool strategy, allowing for the creation of chiral molecules from achiral or racemic precursors through the use of chiral auxiliaries or catalysts. nih.govwikipedia.orgresearchgate.net

A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. nih.gov This method utilizes a bis(amidate)bis(amido)Ti catalyst for the initial hydroamination of an ether-containing aminoalkyne to form a cyclic imine. Subsequent reduction of the imine with the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, affords the chiral 3-substituted morpholine in good yield and with high enantiomeric excess (>95%). nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the chiral ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity. nih.gov

Diastereoselective addition reactions are a key tool for the construction of cyclic systems with multiple stereocenters. In the context of morpholine synthesis, these reactions can be employed to control the relative stereochemistry of substituents on the newly formed ring.

One approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. semanticscholar.org For instance, treatment of these substrates with bromine induces a cyclization that can proceed with high diastereoselectivity, affording highly substituted chiral morpholines. The stereochemical outcome of this reaction can be influenced by the reaction time and the electronic properties of the substituents on the starting material. semanticscholar.org Shorter reaction times and the presence of electron-donating groups on an aryl substituent at the 2-position have been shown to favor the formation of a single diastereomer. semanticscholar.org

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the realm of morpholine synthesis, palladium-catalyzed carboamination has been utilized to construct the morpholine ring with a high degree of stereocontrol. elsevierpure.com

A four-step synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols. elsevierpure.com The key step in this sequence is a palladium-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide. This reaction proceeds with excellent diastereoselectivity, yielding the morpholine products as single stereoisomers. elsevierpure.com The proposed mechanism involves a syn-aminopalladation of a palladium(aryl)(amido) complex through a boat-like transition state, which accounts for the observed cis stereochemistry of the 3,5-disubstituted products. elsevierpure.com

Intramolecular reductive etherification provides a general and stereoselective method for the synthesis of C-substituted morpholine derivatives. nih.gov This strategy involves the cyclization of a keto alcohol precursor, which can be readily assembled from an N-protected 1,2-amino alcohol and an α-bromo ketone. nih.gov

The key transformation is the Lewis acid-mediated formation of an oxocarbenium ion from the keto alcohol, which is then reduced in a highly stereoselective manner by a reducing agent such as triethylsilane. nih.gov This method has been successfully applied to the synthesis of a variety of substituted morpholines with excellent diastereoselectivity. nih.govnih.gov Notably, the reaction conditions are mild enough to tolerate various functional groups, including esters and different N-protecting groups. nih.gov

| Precursor | Reagents | Key Intermediate | Product | Diastereoselectivity |

| Keto alcohol | Lewis Acid, Triethylsilane | Oxocarbenium ion | cis-Disubstituted Morpholine | High |

While the primary focus is on 3-substituted morpholines, the synthesis of morpholine-2-carboxylic acid derivatives is also of interest. Diastereoselective protocols have been developed for the synthesis of 2,3-disubstituted morpholine-2-carboxylic acid esters. academie-sciences.fr

One such method involves the cyclocondensation of diglycolic anhydride (B1165640) with arylideneamines. This reaction yields 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids as a mixture of diastereomers. academie-sciences.fr The resulting carboxylic acids can be converted to their corresponding methyl esters, which allows for the separation of the trans and cis isomers by column chromatography. The relative configurations and preferred conformations of the substituents on the morpholinone ring have been determined by NMR and X-ray analysis. academie-sciences.fr

Hydroamination and Asymmetric Transfer Hydrogenation Approaches

A highly efficient and practical catalytic strategy for the enantioselective synthesis of 3-substituted chiral morpholines involves a tandem, one-pot reaction sequence combining hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.org This approach begins with ether-containing aminoalkyne substrates, which undergo an intramolecular hydroamination reaction to form a cyclic imine intermediate. acs.org This initial cyclization step is often catalyzed by a titanium complex, such as a commercially available bis(amidate)bis(amido)Ti catalyst. acs.org

The subsequent step is the asymmetric transfer hydrogenation of the cyclic imine, which establishes the crucial stereocenter. This reduction is effectively catalyzed by the Noyori–Ikariya catalyst, RuCl(S,S)-Ts-DPEN, to produce the desired chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often exceeding 95%. acs.orgorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's ether backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are critical for achieving high levels of enantioselectivity. acs.org This insight into the reaction mechanism has also allowed for the extension of this strategy to the synthesis of other N-heterocycles, like piperazines, by substituting the ether oxygen with a nitrogen atom. acs.org The combination of these two catalytic processes into a single operation represents a significant advancement in the synthesis of chiral morpholines. rice.edu

| Reaction Step | Catalyst | Function | Reference |

|---|---|---|---|

| Intramolecular Hydroamination | Bis(amidate)bis(amido)Ti complex | Cyclization of aminoalkyne to cyclic imine | acs.org |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Ts-DPEN | Stereoselective reduction of cyclic imine to chiral morpholine | acs.org |

Photocatalytic Cyclization Methods for Substituted Morpholines

Visible-light photocatalysis has emerged as a powerful tool for the construction of substituted morpholines, offering novel pathways that often proceed under mild conditions. nih.govacs.org One prominent strategy is a photocatalytic, diastereoselective annulation that allows for the synthesis of morpholines directly from readily available starting materials, avoiding the need for pre-functionalized reagents. nih.govacs.org This method typically employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov Mechanistic investigations indicate that the reaction proceeds through the formation of a radical cation intermediate. nih.govacs.org

Another innovative approach involves the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents, which can be performed under continuous flow conditions. organic-chemistry.org This method utilizes an inexpensive organic photocatalyst in conjunction with a Lewis acid additive to generate an amine radical cation, which is key to the cyclization process. researchgate.net The use of continuous flow is particularly advantageous for scalability. Furthermore, photochemical methods have been successfully applied to the synthesis of related sulfur-containing heterocycles, such as thiomorpholine, through a thiol-ene reaction, demonstrating the versatility of photochemistry in synthesizing six-membered heterocycles. nih.gov These photocatalytic methods provide a modular approach to constructing diverse and complex morpholine scaffolds. nih.govacs.org

Enzymatic Synthesis and Kinetic Resolution for Enantiopure N-Benzylmorpholine-2-Carboxylates and Related Acids

Enzymatic methods, particularly kinetic resolution, provide an excellent pathway to enantiopure morpholine derivatives. These biocatalytic approaches are valued for their high selectivity under mild reaction conditions. rjeid.com A highly effective strategy for producing enantiomerically pure N-protected morpholine-2-carboxylic acids employs the enzyme-catalyzed kinetic resolution of a racemic precursor. researchgate.net

For instance, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids has been achieved through the highly selective kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net This key step is catalyzed by lipases, with Candida rugosa lipase (B570770) being a particularly effective biocatalyst for this transformation. The enzyme selectively acylates one enantiomer, allowing for the separation of the two stereoisomers. This chemoenzymatic approach is a powerful tool in drug development, enabling the synthesis of specific stereoisomers of active pharmaceutical ingredients. rjeid.com The use of enzymes like lipases and ketoreductases for the kinetic resolution of chiral carboxylic acids, alcohols, and amines is a well-established and industrially relevant technique. nih.gov

Polymer-Supported Synthesis of Morpholine-3-Carboxylic Acid Derivatives

Solid-phase organic synthesis offers significant advantages for the preparation of heterocyclic libraries, including simplified purification and the potential for automation. This methodology has been successfully applied to the stereoselective synthesis of morpholine-3-carboxylic acid derivatives. acs.orgnih.gov The synthesis typically commences with an amino acid, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, immobilized on a solid support like Wang resin. acs.orgnih.govthieme-connect.com

Following the solid-phase synthesis of N-alkyl and N-sulfonyl/acyl intermediates, the target compounds are cleaved from the resin. acs.org A key finding in this area is that the inclusion of a reducing agent, such as triethylsilane (TES), in the trifluoroacetic acid (TFA) cleavage cocktail leads to the stereoselective formation of the saturated morpholine-3-carboxylic acid ring system. acs.orgnih.gov This method allows for the generation of variously substituted morpholine derivatives by simply changing the building blocks and reagents used in the solid-phase sequence. acs.org

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Immobilization | Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH on Wang resin | acs.orgnih.gov |

| 2 | Elaboration | N-alkylation and N-acylation/sulfonylation on solid support | acs.org |

| 3 | Cleavage & Cyclization/Reduction | Trifluoroacetic acid (TFA) and Triethylsilane (TES) | acs.orgnih.gov |

Protecting Group Chemistry in the Synthesis of N-CBZ Morpholine Derivatives

Carbobenzyloxy (CBZ) Group Utility in Nitrogen Protection for Amine Functionalities

The carbobenzyloxy (Cbz or Z) group is a cornerstone of nitrogen protection strategy in organic synthesis, particularly in peptide chemistry and the synthesis of N-heterocyles. total-synthesis.commasterorganicchemistry.com It protects the amine functionality as a carbamate (B1207046), which is significantly less nucleophilic and basic than the free amine. total-synthesis.comyoutube.com This suppression of the nitrogen lone pair's reactivity is crucial for preventing unwanted side reactions during multi-step syntheses. youtube.com

The Cbz group is valued for its stability across a wide range of reaction conditions; it is generally robust towards both acidic and basic conditions, making it orthogonal to many other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl). total-synthesis.commasterorganicchemistry.com Its stability and reliability have made it an essential tool since its introduction by Bergmann and Zervas in the 1930s for controlled peptide synthesis. total-synthesis.com

Strategies for Introduction and Selective Manipulation of the CBZ Group in Multi-Step Organic Syntheses

The strategic introduction and removal of the Cbz group are critical for its effective use in complex syntheses.

Introduction of the Cbz Group: The most common method for installing the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com This is often performed under Schotten-Baumann conditions (using an aqueous base like sodium carbonate) or with an organic base such as triethylamine (B128534) or N-methylimidazole in a non-aqueous solvent. total-synthesis.commissouri.edu Other reagents, such as dibenzyl dicarbonate (B1257347) (Cbz₂O) or O-alkyl S-(pyridin-2-yl)carbonothiolates, can also be employed to introduce the Cbz moiety. total-synthesis.comorganic-chemistry.org

Selective Manipulation and Cleavage of the Cbz Group: A key advantage of the Cbz group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other functional groups. The classic and most widely used method is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com

| Process | Method | Reagents and Conditions | Characteristics | Reference |

|---|---|---|---|---|

| Introduction | Acylation with Chloroformate | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, Et₃N) | Standard, widely used method. | total-synthesis.comyoutube.com |

| Acylation with Dicarbonate | Dibenzyl dicarbonate (Cbz₂O), base | Offers alternative reactivity profile. | total-synthesis.com | |

| Cleavage (Deprotection) | Catalytic Hydrogenolysis | H₂, Pd/C catalyst | Very mild, neutral pH, high chemoselectivity. Most common method. | total-synthesis.commasterorganicchemistry.commissouri.edu |

| Acidolysis | Strong acids (e.g., HBr in acetic acid, AlCl₃) | Harsh conditions, cleaves acid-labile groups. | total-synthesis.comorganic-chemistry.org | |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates sensitive to hydrogenation. | organic-chemistry.org | |

| Lewis Acid Cleavage | Trimethylsilyl (B98337) iodide (TMSI) | Alternative to standard methods. | researchgate.net |

The mild, neutral conditions of hydrogenolysis (H₂ gas with a palladium on carbon catalyst) make it compatible with many other functional groups. masterorganicchemistry.commissouri.edu However, this method is not suitable for molecules containing other reducible groups, such as alkenes or alkynes, or for sulfur-containing compounds that can poison the catalyst. For such cases, alternative deprotection strategies are available. These include cleavage with strong acids like HBr in acetic acid, though these conditions are harsh. total-synthesis.com More modern approaches include Lewis acid-mediated cleavage using reagents like aluminum chloride or trimethylsilyl iodide, or nucleophilic attack using reagents such as 2-mercaptoethanol. organic-chemistry.orgresearchgate.net This wide array of manipulation strategies underscores the versatility and enduring utility of the Cbz group in organic synthesis.

Role as a Chiral Building Block for Diverse Heterocyclic Systems

The inherent chirality and conformational rigidity of the morpholine ring in this compound make it an attractive starting material for the synthesis of more complex heterocyclic structures. The defined stereochemistry at the C3 position serves as a crucial control element in asymmetric synthesis, enabling the construction of enantiomerically pure target molecules.

One key application involves its use as a scaffold to introduce further stereocenters and build fused ring systems. For instance, the carboxylic acid moiety can be transformed into a variety of functional groups that can participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic compounds. These resulting structures are of significant interest in medicinal chemistry due to their potential to mimic the conformations of bioactive peptides and interact with biological targets with high specificity. airo.co.in

Furthermore, the morpholine nucleus itself is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antiviral agents. mdpi.com By utilizing this compound, chemists can introduce this desirable motif into a target molecule while simultaneously controlling the stereochemistry of an adjacent functional group.

Utilization in the Synthesis of Beta-Amino Acid Mimics and Peptidomimetics

This compound serves as a constrained amino acid analogue, making it a valuable tool in the design and synthesis of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability towards enzymatic degradation and improved pharmacokinetic properties. nih.gov The rigid morpholine ring of this compound restricts the conformational freedom of the molecular backbone, which can lead to a higher affinity and selectivity for biological targets. nih.gov

The synthesis of beta-amino acid mimics is another important application. Beta-amino acids are structural isomers of alpha-amino acids and are key components of various biologically active natural products and pharmaceuticals. dlut.edu.cn Peptides containing beta-amino acids can adopt stable secondary structures, such as helices and turns. rsc.org this compound can be elaborated to introduce the necessary functional groups to create novel beta-amino acid structures with a constrained cyclic backbone.

Employment in the Formation of Advanced Intermediates for Bioactive Molecules

The structural features of this compound make it an ideal precursor for advanced intermediates in the synthesis of a wide range of bioactive molecules. The morpholine scaffold is present in several approved drugs and clinical candidates, highlighting its importance in drug discovery.

Table 1: Examples of Bioactive Scaffolds Accessible from Morpholine-Based Precursors

| Bioactive Scaffold | Therapeutic Area |

| Fused Thiazepinoquinolines | Anti-infectious, Antitumor nih.govnih.govnih.gov |

| Macrocyclic Kinase Inhibitors | Oncology scienceopen.comscienceopen.com |

| Acridone Derivatives | Antiviral (HCV) organic-chemistry.org |

| Quinoline Carboxylic Acids | Kinase Inhibition cbijournal.comnih.gov |

| Thiazolidine Carboxylic Acids | Antiviral (Influenza) researchgate.net |

While direct synthesis of these specific complex molecules from this compound may require multi-step sequences, its use as a chiral starting material provides a significant advantage in controlling the stereochemistry of the final product. For example, its structural motifs are relevant to the synthesis of kinase inhibitors, where the morpholine ring can occupy the solvent-exposed region of the ATP-binding site. scienceopen.com Similarly, in the context of antiviral research, constrained peptide mimics incorporating rigid scaffolds like the morpholine ring are of interest for their potential to disrupt viral replication processes. mdpi.comwustl.edu

Carboxylic Acid Functionalization in Advanced Synthetic Pathways

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, enabling its incorporation into complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds.

Decarboxylative Conjugate Additions via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient formation of carbon-carbon bonds. dlut.edu.cnnih.gov In this context, N-protected alpha-amino acids, including derivatives of morpholine-3-carboxylic acid, can undergo decarboxylation to generate a nucleophilic radical intermediate. This radical can then participate in a conjugate addition reaction with an electron-deficient olefin. researchgate.netnih.govrsc.org

This photoredox-catalyzed decarboxylative conjugate addition offers a powerful method for the alkylation of Michael acceptors, providing access to a wide range of functionalized molecules under mild reaction conditions. nih.gov The reaction typically proceeds with high efficiency and tolerates a variety of functional groups.

Direct Amidation Reactions from Carboxylic Acid Precursors, including Morpholine Amides

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis. Direct amidation of carboxylic acids with amines is an atom-economical approach that avoids the pre-activation of the carboxylic acid. Various methods have been developed for the direct amidation of carboxylic acids, including the use of coupling reagents and catalysts. researchgate.netresearchgate.net

This compound can be directly coupled with a variety of amines to form the corresponding morpholine amides. This can be achieved using common carbodiimide (B86325) coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 4-(Dimethylamino)pyridine (DMAP) and 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov

Coupling Reactions Utilizing Carboxylic Acid Activation

For more challenging amide bond formations or for the synthesis of peptides, the carboxylic acid of this compound can be activated using a variety of coupling reagents. These reagents convert the carboxylic acid into a more reactive species, facilitating its reaction with an amine nucleophile.

Common classes of coupling reagents include:

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), which are widely used in peptide synthesis. researchgate.netpeptide.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate byproducts that are easily removed.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling reagents, known for their high reactivity and low rates of racemization. nih.govresearchgate.netuniurb.it

Table 2: Common Coupling Reagents for Carboxylic Acid Activation

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. researchgate.netpeptide.com |

| Phosphonium Salts | BOP, PyBOP | High efficiency, clean reactions. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | High reactivity, low racemization. nih.govresearchgate.netuniurb.it |

The choice of coupling reagent depends on the specific substrates and the desired reaction conditions, with the goal of achieving high yields and preserving the stereochemical integrity of the chiral center in this compound.

Applications in Polymer Chemistry as a Building Block

The incorporation of morpholine derivatives into polymer chains is an area of growing interest, particularly for the development of advanced materials with tailored properties. e3s-conferences.org Although specific data on polymers derived directly from this compound is not extensively documented, related morpholine-containing monomers have been successfully polymerized to create functional polymers with diverse applications.

For instance, poly(N-acryloyl morpholine) (PNAM) is a well-studied polymer known for its biocompatibility, non-immunogenic nature, and high hydrophilicity. researchgate.net These properties make it a suitable candidate for various biomedical applications. The synthesis of PNAM is typically achieved through controlled radical polymerization techniques. researchgate.net

Another relevant class of monomers are morpholine-2,5-diones, which can be derived from amino acids. These cyclic monomers can undergo ring-opening polymerization to produce polydepsipeptides, a class of biodegradable materials with potential uses in the medical field. nih.gov The synthesis of such polymers often involves the use of organocatalysts to control the polymerization process.

Given that this compound is an N-protected amino acid derivative, it could potentially serve as a monomer for the synthesis of polyamides. Polyamides are a major class of polymers with a wide range of applications, and they can be synthesized through the condensation of molecules containing both carboxyl and amino groups. britannica.com The protected amine on the morpholine ring would require deprotection prior to or during the polymerization process to enable amide bond formation.

The table below outlines potential polymerization strategies for this compound based on the chemistry of similar compounds, along with the potential properties and applications of the resulting polymers. It is important to note that this is a prospective analysis due to the lack of direct experimental data for this specific monomer in the available literature.

| Polymerization Strategy | Potential Polymer Type | Potential Properties | Potential Applications |

| Polycondensation (after deprotection) | Polyamide | Chirality, potentially enhanced thermal stability, biocompatibility | Specialty engineering plastics, biomedical materials |

| Ring-Opening Polymerization (of a derived N-carboxyanhydride) | Polypeptoid-like polymer | Controlled molecular weight, defined architecture, biocompatibility | Drug delivery systems, tissue engineering scaffolds |

Detailed Research Findings

Furthermore, research into sustainable polymers has explored the use of bio-based monomers. For instance, 4-hydroxyproline-derived bicyclic thiolactones, which share some structural similarities with morpholine derivatives, have been successfully polymerized via controlled ring-opening polymerization to yield polythioesters with high molar masses and complete recyclability. acs.org This highlights the potential for developing novel, sustainable polymers from complex, chiral building blocks.

The development of functional polymers often involves the incorporation of monomers with protected functional groups that can be deprotected after polymerization to introduce specific functionalities. beilstein-journals.org The carbamate (CBZ) protecting group on this compound is a stable protecting group that can be removed under specific conditions, which would allow for post-polymerization modification of the resulting polymer.

The Morpholine Ring as a Privileged Pharmacophore and Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is widely regarded as a "privileged pharmacophore" in medicinal chemistry. jchemrev.comnih.gove3s-conferences.org This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets. nih.gov The versatility of the morpholine scaffold is one of its key attributes; it can be readily synthesized and functionalized, allowing for the creation of diverse chemical libraries for drug discovery programs. jchemrev.comnih.gov

Structure-Activity Relationship (SAR) Studies of Morpholine-Containing Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For morpholine-containing scaffolds, SAR studies have been crucial in optimizing lead compounds for various therapeutic targets. nih.gove3s-conferences.org These studies systematically explore how modifications to the morpholine ring or its substituents affect potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, the introduction of substituents at different positions on the morpholine ring can lead to significant changes in activity. An alkyl substitution at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain derivatives. e3s-conferences.orgresearchgate.net Furthermore, SAR studies have revealed that thoughtfully substituted morpholine derivatives can exhibit a wide array of actions, including antitubercular, antioxidant, antibacterial, anti-inflammatory, and anticancer activities. jchemrev.com The knowledge gained from SAR studies is essential for medicinal chemists to make strategic structural modifications in the design of novel and more effective morpholine-based therapeutic agents. nih.gove3s-conferences.org

| Structural Modification | Observed Effect on Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Alkyl substitution at the C-3 position of the morpholine ring | Increase in anticancer activity | Anticancer | e3s-conferences.orgresearchgate.net |

| C-4 substituted phenyl and 4-hydroxy substitution | Favorable for activity | General | e3s-conferences.org |

| Incorporation of bridged morpholines in place of a simple morpholine ring | Dramatic improvement in mTOR-targeting selectivity over PI3Kα | Anticancer (mTOR inhibitors) | researchgate.net |

Modulation of Biological Targets by Morpholine Derivatives

The development of drugs for the CNS requires a delicate balance between molecular size and lipophilicity to ensure permeability across the blood-brain barrier. acs.orgnih.gov The conformational flexibility and physicochemical properties of the morpholine ring make it a valuable component in designing CNS-active compounds. nih.govacs.org These derivatives have been shown to modulate receptors involved in mood disorders and pain, demonstrating their potential in the development of novel treatments for neurological and psychiatric conditions. acs.orgnih.gov

The morpholine moiety is a key structural component in numerous enzyme inhibitors, particularly those targeting protein kinases. nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often dysregulated in cancer, has been a major focus for the development of morpholine-containing inhibitors. nih.govnih.gov

The morpholine ring can enhance the potency of a molecule through specific molecular interactions with the target protein. nih.govresearchgate.net In many PI3K/mTOR inhibitors, the morpholine's oxygen atom can form crucial hydrogen bonds within the kinase's active site. For example, in certain PI3K inhibitors, one of the morpholine oxygen atoms interacts with Val882, while the other forms a hydrogen bond with Lys890. acs.org The substitution pattern on the morpholine ring can also significantly influence selectivity. For instance, replacing a standard morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors led to a remarkable increase in selectivity for mTOR over PI3Kα, with some analogues showing up to 26,000-fold selectivity. researchgate.net This highlights the critical role of the morpholine scaffold in designing potent and selective kinase inhibitors. researchgate.netnih.gov

| Inhibitor Scaffold/Class | Target Kinase(s) | Role of Morpholine Moiety | Reference |

|---|---|---|---|

| Morpholino-triazines (e.g., PKI-587) | PI3K/mTOR (dual inhibitor) | Contributes to inhibition activity; interacts with the hinge region. | nih.govmdpi.com |

| 2-Morpholino-pyrimidines | PI3K/mTOR (dual inhibitor) | Core scaffold; replacement of a C4 morpholine with a sulfonyl portion enhanced mTOR potency. | nih.gov |

| Pyrazolopyrimidine derivatives | mTOR (selective inhibitor) | Incorporation of bridged morpholines dramatically improves selectivity versus PI3Kα. | researchgate.net |

| Dimorpholinoquinazolines | PI3K/Akt/mTOR pathway | Mimics adenosine (B11128) moiety of ATP to interact with the hinge region and affinity pocket in PI3K. | mdpi.com |

Influence of the Morpholine Moiety on General Pharmacokinetic Properties and Blood-Brain Barrier Permeability

A significant advantage of incorporating a morpholine ring into a drug candidate is its positive influence on pharmacokinetic (PK) properties. nih.gov The presence of this heterocycle can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The morpholine ring's weak basicity, conferred by the nitrogen atom, along with the presence of the oxygen atom, provides a unique pKa value and a flexible conformation. acs.orgnih.gov This allows the molecule to engage in various lipophilic and hydrophilic interactions, which can enhance blood solubility. acs.orgnih.gov

Broad Spectrum of Investigated Biological Activities of Morpholine Derivatives

The structural versatility of the morpholine scaffold has led to its incorporation into compounds investigated for a wide range of biological activities. nih.gove3s-conferences.org The ability of morpholine to interact with diverse biological targets has resulted in the discovery of derivatives with significant therapeutic potential in various disease areas. jchemrev.com

The pharmacological profile of morpholine derivatives is remarkably broad, encompassing anti-inflammatory, antimicrobial (antibacterial and antifungal), and anticancer properties. jchemrev.comnih.govresearchgate.net In addition to these, morpholine-containing compounds have also been explored for antiviral, anticonvulsant, antihyperlipidemic, and antioxidant activities. nih.gove3s-conferences.org This wide spectrum of activity underscores the importance of the morpholine ring as a "master key" that can be adapted to fit various biological locks, reinforcing its status as a privileged scaffold in drug discovery. researchgate.net

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Derivatives have shown cytotoxic activities against various cancer cell lines. | jchemrev.comresearchgate.net |

| Anti-inflammatory | Compounds have been evaluated for their ability to reduce inflammation. | jchemrev.comresearchgate.netnih.gov |

| Antimicrobial | Includes antibacterial and antifungal activities; found in drugs like Linezolid and Finafloxacin. | nih.govresearchgate.net |

| Antiviral | Some derivatives have been investigated for activity against various viruses. | nih.gove3s-conferences.org |

| Anticonvulsant | Activity has been reported for certain morpholine-containing scaffolds. | nih.gove3s-conferences.org |

| Antitubercular | Thoughtfully substituted morpholine derivatives have shown activity against M. tuberculosis. | jchemrev.com |

Computational Chemistry and Modeling of R 4 Cbz Morpholine 3 Carboxylic Acid and Analogues

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of (R)-4-CBZ-Morpholine-3-Carboxylic Acid and its analogues, docking studies are instrumental in predicting their binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors.

Research on analogous compounds demonstrates that the morpholine (B109124) ring can play a significant role in establishing key interactions within a protein's active site. mdpi.com Docking studies on various morpholine-containing derivatives have been used to elucidate structure-activity relationships (SAR). For example, in studies of morpholine derivatives as potential cholinesterase inhibitors, docking revealed hydrogen bonds and hydrophobic interactions crucial for binding affinity. nih.gov Similarly, docking of 2-aryl/heteroaryl-quinoline-4-carboxylic acids against various protein targets has shown excellent correlation between docking scores and potential biological activity, highlighting the importance of specific hydrogen bonds and interaction energies. ijcps.orgresearchgate.net

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the binding site of a selected target protein. The results would predict the binding energy, which indicates the strength of the interaction, and visualize the specific amino acid residues involved in the binding. Key interactions would likely involve the carboxylic acid group (forming hydrogen bonds or salt bridges), the carbobenzyloxy (CBZ) group (engaging in π-π stacking or hydrophobic interactions), and the morpholine oxygen (acting as a hydrogen bond acceptor). nih.govjapsonline.com

Quantum Mechanical Calculations for Conformational Analysis and Electronic Structure

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide highly accurate information about the conformational preferences and electronic properties of molecules. For this compound, these methods are essential for understanding its intrinsic properties that govern its reactivity and interactions.

Conformational analysis of the morpholine ring has shown that it predominantly adopts a chair conformation. researchgate.net QM calculations can determine the relative energies of different conformers, such as the chair, boat, and twist-boat forms. For substituted morpholines, these calculations can predict whether substituents prefer an axial or equatorial position. researchgate.net In the case of the subject compound, DFT calculations would elucidate the most stable three-dimensional structure, considering the orientations of the carboxylic acid and the bulky CBZ group. These studies have revealed that for the morpholine ring, the chair conformer is significantly lower in energy than skew-boat conformers. researchgate.net

Furthermore, QM methods are used to calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. This information is critical for predicting reactivity, stability, and the nature of intermolecular interactions.

In Silico Predictions for Molecular Behavior and Biological Profiles (e.g., ADMET parameters without specific values)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug development to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. mdpi.com Various computational models and software are used to predict these parameters for compounds like this compound. researchgate.netnih.gov

These predictive models analyze the molecule's structure to estimate its behavior in the body. For instance, properties related to absorption, such as intestinal absorption and blood-brain barrier (BBB) penetration, are often predicted based on physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area. ijcps.org Metabolism prediction involves identifying potential sites of metabolic transformation by enzymes like Cytochrome P450. Excretion pathways and potential toxicity risks, such as carcinogenicity or hepatotoxicity, are also assessed using computational algorithms. researchgate.net Studies on various heterocyclic compounds have demonstrated the utility of these predictions in prioritizing compounds with promising drug-like properties. researchgate.netnih.gov

Stereochemical Analysis and Conformational Preferences through Computational Methods

The stereochemistry of a molecule is fundamental to its biological activity, as stereoisomers can have vastly different interactions with chiral biological macromolecules. For this compound, which contains a chiral center at the C3 position, computational methods are vital for analyzing its stereochemical features and conformational preferences.

Computational methods can delineate the energy profile for different stereoisomers and predict the most stable conformations. This is particularly important for the morpholine ring, where the interplay between the ring pucker and the orientation of bulky substituents dictates the molecule's shape and its ability to fit into a target binding site. Such studies are crucial for designing stereoselective syntheses and understanding the structural basis of stereospecific biological activity. nih.gov

Future Directions and Emerging Research Avenues for R 4 Cbz Morpholine 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes for Enantiopure Forms

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. While methods for synthesizing morpholine (B109124) derivatives exist, future research will likely focus on creating more sustainable, efficient, and scalable routes to access the enantiopure (R)-4-CBZ-Morpholine-3-carboxylic acid.

Key areas for development include:

Asymmetric Catalysis : Moving beyond classical resolution, the development of catalytic asymmetric methods for the synthesis of the morpholine core is a primary goal. This could involve asymmetric transfer hydrogenation of precursor aminoalkynes, which has been shown to be effective for producing 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org Research into novel chiral catalysts, including transition metals and organocatalysts, could provide direct, atom-economical pathways. rsc.org

Flow Chemistry : Continuous flow processes offer significant advantages over batch synthesis in terms of safety, scalability, and efficiency. organic-chemistry.org Developing a flow-based synthesis for this compound could streamline its production, allowing for precise control over reaction parameters and minimizing waste.

Polymer-Supported Synthesis : Solid-phase synthesis offers a powerful method for creating libraries of morpholine derivatives for screening purposes. A reported stereoselective polymer-supported synthesis of morpholine-3-carboxylic acid derivatives, starting from immobilized amino acids like Fmoc-Ser(tBu)-OH, provides a template for future innovation. figshare.comnih.gov This approach allows for the systematic variation of substituents and facilitates purification.

Biocatalysis : The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity under mild, environmentally friendly conditions. Future work could explore enzymes for the key cyclization step or for the resolution of racemic intermediates.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts. | High enantioselectivity, atom economy. | Discovery of novel, highly efficient catalysts. organic-chemistry.orgrsc.org |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and process control. | Optimization of reaction conditions for continuous production. organic-chemistry.org |

| Polymer-Supported Synthesis | Starting materials attached to a solid resin. | Facilitates purification and library synthesis. | Adaptation for diverse N-acyl and C-substituted derivatives. figshare.comnih.gov |

| Biocatalysis | Enzyme-mediated transformations. | High stereospecificity, green reaction conditions. | Screening and engineering of enzymes for key synthetic steps. |

Exploration of New Chemical Transformations and Reactivities Involving the Morpholine-3-Carboxylic Acid Moiety

The reactivity of this compound is dictated by its three main components: the morpholine ring, the carboxylic acid, and the N-CBZ protecting group. While standard transformations are known, emerging research can uncover novel reactivities.

Ring Transformations : The morpholine ring, while generally stable, can participate in specific reactions. For instance, N-acyl morpholin-2-ones can undergo ring-opening polymerization to form functionalized polyesters. acs.org Future studies could investigate whether the C3-carboxylic acid moiety can direct or participate in novel ring-opening or ring-expansion reactions, leading to new heterocyclic scaffolds.

Carboxylic Acid Derivatization : Beyond standard amide bond formation and esterification, the carboxylic acid can be a handle for more complex transformations. This includes conversion to ketones, isocyanates, or its use in photoredox-mediated decarboxylative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

C-H Functionalization : The direct, selective functionalization of C-H bonds adjacent to the ring's heteroatoms is a major goal in modern organic synthesis. Research could target the activation of the C2, C5, or C6 positions of the morpholine ring for late-stage diversification of complex molecules.

N-CBZ Group Modification : While the CBZ group is primarily for protection, its removal reveals a secondary amine that is a key site for further functionalization. wikipedia.org Research into orthogonal protecting group strategies would allow for selective deprotection and reaction at the nitrogen versus the carboxylic acid, enhancing its synthetic utility.

Expansion of Applications as a Chiral Synthon in Complex Molecule Synthesis

The morpholine motif is prevalent in pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its ability to improve pharmacokinetic profiles. nih.govacs.org As a chiral synthon, this compound is well-positioned for the synthesis of next-generation therapeutics and other complex molecules.

Peptidomimetics : The conformationally constrained morpholine-3-carboxylic acid core can serve as an isosteric replacement for natural amino acids in peptides. This can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved biological activity.

Fragment-Based Drug Discovery : As a well-defined chiral fragment, this molecule can be used in fragment-based screening to identify new binding motifs for therapeutic targets like kinases and proteases, where the morpholine ring often interacts with the active site. researchgate.net

Natural Product Synthesis : The stereochemically rich structure can be incorporated as a key building block in the total synthesis of complex natural products that feature a morpholine or related oxazinane core.

Organocatalysis : Chiral morpholine derivatives have been explored as organocatalysts. nih.gov Future work could involve modifying this compound to develop new catalysts for asymmetric reactions, leveraging its rigid, chiral scaffold.

| Application Area | Role of the Morpholine Synthon | Potential Impact |

|---|---|---|

| Peptidomimetics | Constrained, chiral amino acid surrogate. | Increased metabolic stability and potency of peptide drugs. |

| Fragment-Based Drug Discovery | Privileged scaffold for target binding. | Discovery of novel drug candidates for various diseases. nih.govresearchgate.net |

| Natural Product Synthesis | Stereochemically defined building block. | Efficient construction of complex molecular architectures. |

| Asymmetric Organocatalysis | Chiral backbone for catalyst design. | Development of new, efficient catalysts for stereoselective reactions. nih.gov |

Advanced Mechanistic Investigations of Morpholine Formation and Reactivity Pathways

A deeper, fundamental understanding of the reaction mechanisms underlying the synthesis and reactivity of morpholines will accelerate the development of new methods and applications. Advanced computational and experimental techniques are crucial for these investigations.

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model the transition states of key reactions. nih.gov This can elucidate the origins of stereoselectivity in asymmetric syntheses, predict the reactivity of different positions on the ring, and guide the design of more effective catalysts. For example, computational studies have explained the relatively low reactivity of morpholine-enamines in organocatalysis, attributing it to the electron-withdrawing effect of the ring oxygen and the pyramidal geometry of the nitrogen. nih.gov

Kinetic Studies : Detailed kinetic analysis of morpholine-forming cyclization reactions can help optimize reaction conditions for efficiency and yield. nih.gov Understanding the rate-determining steps and the influence of catalysts and reagents is essential for process development.

Spectroscopic Analysis : Advanced spectroscopic techniques, such as in-situ NMR, can be used to observe reactive intermediates and elucidate complex reaction pathways in real-time. This can provide direct evidence for proposed mechanisms, such as the formation of imine intermediates in the metabolism of related compounds. nih.gov These studies can reveal subtle conformational preferences and non-covalent interactions that govern the molecule's behavior and reactivity.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a useful building block into an indispensable tool for chemical innovation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-4-CBZ-morpholine-3-carboxylic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. Introduce the benzyloxycarbonyl (CBZ) group through benzylation under anhydrous conditions to preserve stereochemistry. Chiral HPLC (high-performance liquid chromatography) is critical for verifying enantiopurity (>97.0% HLC purity) . For stereochemical control, tert-butoxycarbonyl (BOC) protection strategies, as seen in structurally analogous morpholine derivatives, can prevent racemization during multi-step syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC-UV : Validate purity (>97.0% HLC) using a C18 column and acetonitrile/water mobile phase .

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl group integration in 1H NMR) and stereochemistry via NOESY or COSY experiments.

- Mass Spectrometry (MS) : Verify molecular weight (theoretical 221.25 g/mol for C12H15NO3) .

- Melting Point Analysis : Compare with hydrochloride derivatives (e.g., mp 244–245°C for related salts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying solvent systems?

- Methodological Answer : Perform solvent screening with systematic evaluation of polarity, coordination effects, and protic/aprotic nature. For example:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity during benzylation but may promote side reactions.

- Ethereal Solvents (THF, Dioxane) : Reduce undesired solvolysis but slow reaction kinetics.

- Use in-situ monitoring (e.g., reaction calorimetry or IR spectroscopy) to track intermediate formation. Cross-reference with morpholine derivatives where solvent choice impacts diastereoselectivity .

Q. What mechanistic insights guide the optimization of protecting group strategies for morpholine-3-carboxylic acid derivatives?

- Methodological Answer : Protecting groups influence reactivity and downstream functionalization:

- CBZ Group : Provides steric hindrance that stabilizes the morpholine ring conformation, as seen in 4-benzyl derivatives .

- BOC Group : Enables orthogonal deprotection under mild acidic conditions (e.g., TFA), critical for multi-step syntheses (e.g., N-Boc-3-ethylmorpholine-3-carboxylic acid derivatives) .

- Mechanistic Studies : Use DFT calculations to model transition states and substituent effects on reaction pathways .

Q. How can researchers analyze the compound’s potential biological activity while addressing conflicting data in enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human enzymes) and controls (e.g., known inhibitors).

- Structure-Activity Relationship (SAR) : Compare with morpholine-pyrazole hybrids, where dual functionality enhances receptor binding (e.g., ’s amide derivatives) .

- Data Normalization : Account for batch-to-batch purity variations (e.g., via HLC validation) .

Key Methodological Notes

- Stereochemical Control : Use chiral chromatography (e.g., Chiralpak® columns) to isolate the (R)-enantiomer, referencing BOC-morpholine derivatives for methodology .

- Contradiction Analysis : When biological activity data conflicts, validate assay conditions (e.g., pH, temperature) and compound stability (e.g., via accelerated degradation studies).

- Advanced Characterization : Employ X-ray crystallography to resolve ambiguous stereochemistry, leveraging structural data from similar morpholine-carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.